![molecular formula C20H22N4O2 B5555097 N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)

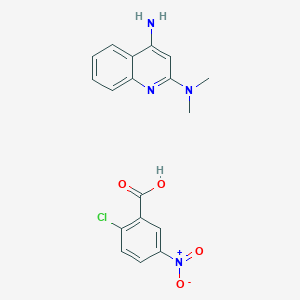

N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions or multi-step synthetic routes that enable the precise formation of the desired chemical structure. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, suggesting potential methodologies for synthesizing compounds with similar functional groups (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-[4-(Dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been studied using various techniques, including density functional theory (DFT). These studies provide insights into bond lengths, angles, and overall geometry, which are crucial for understanding the compound's chemical behavior (Varela, Gómez, & Valencia, 2016).

Chemical Reactions and Properties

Hydrazides and related compounds participate in a variety of chemical reactions, including cyclocondensations and formations of heterocyclic systems. These reactions often result from the interaction of the compound's functional groups with nucleophiles or electrophiles, leading to the synthesis of complex molecules with potential biological activity (Dzvinchuk, 2007).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing complexes with Schiff base ligands, including derivatives related to N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide. These studies often focus on the potential of these complexes in various applications, from catalysis to biological activity. For example, El‐Gammal et al. (2021) synthesized new Schiff base ligands and their metal complexes, characterized them through various techniques, and evaluated their DNA binding, antibacterial, and catalytic activities (El‐Gammal et al., 2021).

Anticancer and Antibacterial Activities

Compounds derived from N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been investigated for their anticancer and antibacterial properties. The synthesis of novel derivatives and evaluation of their biological activities is a common theme, with some compounds showing promising results. For instance, Abu‐Hashem and Aly (2017) reported on the synthesis of various derivatives and their screening for antitumor activities, highlighting the potential of these compounds in medical applications (Abu‐Hashem & Aly, 2017).

Catalytic Applications

The catalytic properties of derivatives related to N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been a subject of research. Studies have explored their use as catalysts in chemical reactions, offering insights into their efficiency and potential for recyclability. Liu et al. (2014) investigated the use of a DMAP salt as a recyclable catalyst for the acylation of alcohols, providing a detailed analysis of the reaction mechanism and its implications for synthetic chemistry (Liu et al., 2014).

Fluorescence Applications

The fluorescence properties of compounds derived from N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide have been studied for their potential applications in analytical chemistry. Iwata et al. (1994) developed a highly sensitive and selective fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), showcasing the utility of these compounds in enhancing detection sensitivity (Iwata et al., 1994).

properties

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23(2)17-10-8-15(9-11-17)14-21-22-20(26)16-5-3-6-18(13-16)24-12-4-7-19(24)25/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,22,26)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXIUTPUJOXZGN-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)